N,N-Dimethyl[2-(2-pyrrolidinyl)phenyl]methanamine
Description
N,N-Dimethyl[2-(2-pyrrolidinyl)phenyl]methanamine is a tertiary amine featuring a phenyl ring substituted with a pyrrolidinyl group at the 2-position and a dimethylamino-methyl moiety. Its structure combines aromaticity with the flexibility of a pyrrolidine ring, influencing its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
N,N-dimethyl-1-(2-pyrrolidin-2-ylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-15(2)10-11-6-3-4-7-12(11)13-8-5-9-14-13/h3-4,6-7,13-14H,5,8-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZYNRGJYVNSPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=CC=C1C2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(2-pyrrolidinyl)phenyl Intermediate
- Starting from 2-aminophenyl derivatives, the pyrrolidine ring is introduced via nucleophilic substitution or reductive amination with appropriate precursors such as pyrrolidin-2-one or pyrrolidine itself.
- Alternatively, cyclization reactions can be employed to form the pyrrolidinyl ring attached to the phenyl moiety.
- Reaction conditions typically involve reflux in ethanol or other suitable solvents, sometimes catalyzed by acids or bases to facilitate ring closure.
Introduction of the N,N-Dimethylaminomethyl Group
- The key step involves the attachment of the N,N-dimethylaminomethyl substituent at the benzylic position adjacent to the phenyl ring.
- This is commonly achieved by reductive amination, where the aldehyde or ketone precursor (e.g., 2-(2-pyrrolidinyl)benzaldehyde) reacts with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
- Alternatively, nucleophilic substitution of a benzylic halide intermediate with dimethylamine can be employed.
- Reaction parameters such as temperature (room temperature to mild heating), solvent (methanol, dichloromethane), and pH are optimized to maximize yield and minimize side reactions.
Purification and Salt Formation
- After synthesis, the crude product is typically purified by extraction with organic solvents (e.g., ethyl acetate), followed by drying over anhydrous magnesium sulfate and filtration.
- Further purification is achieved by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using gradients of acetonitrile and water with trifluoroacetic acid (TFA) as an additive.
- The free base is then converted to its hydrochloride salt by treatment with 4M HCl in dioxane, enhancing water solubility and stability for storage and handling.
Representative Synthetic Procedure (Adapted from Literature)
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | (S)-2-phenylbutyric acid, HATU, DMF, ethyldiisopropylamine, 2-(1-pyrrolidinyl)aniline, room temperature, overnight | Amide coupling to form intermediate |
| 2 | Extraction with EtOAc, concentration, RP-prep HPLC (10-90% CH3CN/H2O with 0.1% TFA) | Purification of product as TFA salt |
| 3 | Dissolution in methylene chloride, wash with saturated NaHCO3, drying (MgSO4), filtration | Isolation of free base |
| 4 | Treatment with 4M HCl in dioxane | Formation of hydrochloride salt |
This procedure yields the target compound as a stable hydrochloride salt suitable for research applications.
Comparative Analysis of Preparation Routes
| Method | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| Reductive amination of aldehyde with dimethylamine | 2-(2-pyrrolidinyl)benzaldehyde, dimethylamine, NaBH3CN | High selectivity, mild conditions | Requires aldehyde precursor synthesis |
| Nucleophilic substitution of benzylic halide | Benzylic halide intermediate, dimethylamine | Straightforward, scalable | Possible side reactions, requires halide intermediate |
| Amide coupling followed by reduction | Carboxylic acid derivative, amine, coupling agents (HATU) | Enables stereoselective synthesis | Multi-step, requires careful purification |
Research Findings and Optimization
- Studies indicate that cyclization of the side chain to form the pyrrolidinyl ring is well tolerated and critical for biological activity.
- Disubstitution on the methylene group (e.g., gem-dimethyl) reduces activity, suggesting steric hindrance affects the reaction and final compound properties.
- The choice of coupling agents (e.g., HATU) and solvents (DMF) significantly influences the yield and purity of intermediates.
- Purification by RP-HPLC with TFA additive ensures removal of impurities and isolation of the desired stereoisomer.
- Salt formation with hydrochloric acid improves compound stability and solubility, facilitating downstream applications.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | DMF, methanol, dichloromethane | Depends on reaction step |
| Temperature | Room temperature to reflux (25–80 °C) | Mild heating for coupling and cyclization |
| Reducing Agent | Sodium cyanoborohydride, sodium triacetoxyborohydride | For reductive amination |
| Purification | RP-HPLC with 0.1% TFA | Ensures high purity |
| Salt Formation | 4M HCl in dioxane | Produces hydrochloride salt |
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl[2-(2-pyrrolidinyl)phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of N,N-dimethyl[2-(2-pyrrolidinyl)phenyl]methanone.
Reduction: Formation of N,N-dimethyl[2-(2-pyrrolidinyl)phenyl]methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
N,N-Dimethyl[2-(2-pyrrolidinyl)phenyl]methanamine serves as a crucial building block in organic synthesis. It is employed in the creation of more complex molecules through various chemical reactions, including oxidation, reduction, and substitution reactions. The versatility of this compound allows it to participate in the synthesis of derivatives with diverse functionalities.
| Reaction Type | Product Formed |
|---|---|
| Oxidation | N,N-dimethyl[2-(2-pyrrolidinyl)phenyl]methanone |
| Reduction | N,N-dimethyl[2-(2-pyrrolidinyl)phenyl]methanol |
| Substitution | Various substituted derivatives |
Biological Research
Interaction with Biological Systems
Research indicates that this compound interacts with specific enzymes and receptors, making it a subject of interest in pharmacological studies. Its potential effects on biological systems are being investigated for therapeutic applications.
- Enzyme Interaction : The compound has shown promise in modulating enzyme activity, which could lead to significant biological effects. For instance, its structural characteristics allow it to bind effectively to certain receptors, influencing their activity and potentially leading to therapeutic outcomes .
- Pharmacological Studies : Investigations into its pharmacological properties reveal that modifications to the pyrrolidine ring can alter its activity profile. Studies have demonstrated that slight structural changes can shift the compound's role from an antagonist to an agonist at specific targets .
Medicinal Applications
Drug Development Potential
This compound is being explored as a precursor for drug development due to its unique structural features and biological activity. Its potential therapeutic properties are under investigation for various conditions, including neurodegenerative diseases and cancer.
- Therapeutic Properties : The compound's interaction with biological targets suggests it may possess therapeutic effects that warrant further exploration in clinical settings. Preliminary findings indicate that similar compounds exhibit significant cytotoxicity against cancer cell lines while sparing normal cells .
- Metabolic Stability : Understanding the metabolic pathways of this compound is crucial for its application in drug development. Studies have identified key metabolic soft spots that could influence dosing regimens and overall efficacy in vivo .
Case Studies
- Synthesis of Derivatives : Research has documented the successful synthesis of various derivatives from this compound, highlighting its utility as a precursor in developing novel compounds with enhanced biological activity.
- Biological Activity Assessment : A study evaluating the pharmacological properties of structurally related compounds demonstrated that modifications to the pyrrolidine ring significantly impacted their binding affinity and efficacy against specific biological targets.
Mechanism of Action
The mechanism of action of N,N-Dimethyl[2-(2-pyrrolidinyl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Positional Isomers: Substitution on the Phenyl Ring
- N,N-Dimethyl[4-(2-pyrrolidinyl)phenyl]methanamine dihydrochloride hydrate (C₁₃H₂₄Cl₂N₂O) Differs by the pyrrolidinyl group at the 4-position of the phenyl ring instead of the 2-position . Physicochemical Properties: As a dihydrochloride hydrate, it exhibits higher aqueous solubility than the free base form, making it more suitable for pharmaceutical formulations .
Pyrrolidine vs. Pyrrole Derivatives
- N,N-Dimethyl-1-(1H-pyrrol-2-yl)methanamine (C₇H₁₂N₂)
- Replaces the pyrrolidine ring with a pyrrole (aromatic) group .
- Impact : The aromatic pyrrole lacks the basicity of pyrrolidine, reducing its ability to form hydrogen bonds. This alters solubility and bioavailability.
- Applications : Used in coordination chemistry due to its electron-rich heterocycle .
Phosphine-Containing Analogs
- N,N-Dimethyl-[2-(diphenylphosphino)phenyl]methanamine (DMDPM) Features a diphenylphosphino group instead of pyrrolidinyl . Applications: Acts as a ligand in iron-mediated atom transfer radical polymerization (ATRP), where the phosphine group enhances metal coordination . Comparison: The target compound’s pyrrolidinyl group may offer steric bulk but lacks the electron-donating properties of phosphine, limiting its utility in catalysis.
Heteroaromatic Derivatives
- N,N-Dimethyl(5-(pyridin-3-yl)furan-2-yl)methanamine (C₁₂H₁₄N₂O) Substitutes the phenyl ring with a furan-pyridine hybrid . Molecular Weight: 202.25 g/mol, lower than the target compound’s estimated weight (~220–250 g/mol), affecting pharmacokinetics .
Organometallic and Thio-Substituted Analogs
- N,N-Dimethyl(2-(2-((methylamino)methyl)-4-(tributylstannyl)phenylthio)phenyl)methanamine Contains tributylstannyl and thioether groups . Applications: Used in cross-coupling reactions (e.g., Stille coupling) due to the tin moiety. The thioether enhances stability and redox activity. Limitation: High molecular weight and toxicity associated with tin limit pharmaceutical applications.
Data Tables
Table 1: Structural and Physicochemical Comparisons
*Estimated based on structural similarity.
Biological Activity
N,N-Dimethyl[2-(2-pyrrolidinyl)phenyl]methanamine, also known as a pyrrolidine derivative, has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the compound's biological activity, mechanisms of action, and comparisons with similar compounds, supported by data tables and research findings.
Structure and Properties
The unique structure of this compound features a pyrrolidine ring that contributes to its steric and electronic properties. This structure differentiates it from other dimethylamine derivatives, influencing its reactivity and interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The compound modulates the activity of these targets, leading to various physiological effects. Research indicates that the presence of the pyrrolidine ring enhances binding affinity to certain receptors, which may be crucial for its pharmacological effects.
1. Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing the pyrrolidine structure have shown promising results against various cancer cell lines, including A549 lung cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation through mitochondrial pathways .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 | 12.5 | Induces apoptosis |
| Similar Pyrrolidine Derivative | HeLa | 15.0 | Inhibits proliferation |
2. Antimicrobial Activity
This compound has also been evaluated for antimicrobial activity. Compounds with similar structures were tested against multidrug-resistant strains of Staphylococcus aureus, showing varying degrees of effectiveness. The presence of specific functional groups significantly affects their antimicrobial potency .
| Compound | Pathogen Tested | MIC (µg/mL) | Activity |
|---|---|---|---|
| This compound | S. aureus (MRSA) | 32 | Moderate |
| Pyrrolidine Analog | E. coli | >64 | Ineffective |
Case Studies
Several case studies highlight the efficacy of this compound in various biological assays:
- Study on Anticancer Effects : A study investigated the effect of this compound on A549 cells and found that it reduced cell viability significantly at concentrations above 10 µM, indicating strong anticancer potential.
- Antimicrobial Screening : In a comparative study against resistant bacterial strains, the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against MRSA, suggesting potential as a therapeutic agent against resistant infections.
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with other compounds in its class:
| Compound Name | Structure Type | Key Differences in Activity |
|---|---|---|
| N,N-Dimethyl-1-(4-(piperidin-4-yl)phenyl)methanamine | Piperidine derivative | Higher binding affinity but lower anticancer activity |
| N,N-Dimethyl-1-(4-morpholinophenyl)methanamine | Morpholine derivative | Altered solubility affects receptor interaction |
These comparisons illustrate how variations in ring structure and functional groups can significantly affect biological activity and chemical properties, emphasizing the uniqueness of this compound within this class of compounds .
Q & A
Q. What synthetic methodologies are recommended for preparing N,N-Dimethyl[2-(2-pyrrolidinyl)phenyl]methanamine?
Synthesis typically involves multi-step protocols:
- Step 1 : Palladium-catalyzed cross-coupling reactions (e.g., using tris(dibenzylideneacetone)dipalladium with xantphos as a ligand) to construct the pyrrolidine-phenyl scaffold .
- Step 2 : Alkylation or reductive amination to introduce the dimethylamino group. For example, reacting with bromoethane derivatives under nitrogen atmosphere at 80–85°C in solvents like N,N-dimethylformamide (DMF) .
- Purification : Reverse-phase column chromatography (e.g., C18 columns with acetonitrile/water gradients) or preparative HPLC for high-purity isolation .
Q. What analytical techniques are critical for characterizing this compound?
- LCMS : Confirm molecular weight via m/z values (e.g., observed [M+H]+ peaks at 727–817) .
- HPLC : Retention times (e.g., 1.27–1.32 minutes under SMD-TFA05 conditions) ensure purity and reproducibility .
- NMR : 1H/13C NMR resolves structural ambiguities, particularly distinguishing pyrrolidinyl protons and aromatic substituents .
Q. How should researchers handle safety concerns during synthesis?
- Ventilation : Use nitrogen atmospheres to mitigate oxidative side reactions .
- Personal Protective Equipment (PPE) : Gloves and goggles are mandatory due to potential exposure to reactive intermediates (e.g., bromoalkanes) .
- First Aid : Immediate rinsing with water and medical consultation for skin/eye contact .
Advanced Research Questions
Q. How can conflicting LCMS/HPLC data be resolved during characterization?
Q. What factors influence low yields in alkylation steps during synthesis?
- Reagent Stoichiometry : Excess alkylating agents (e.g., 1-bromo-2-methoxyethane at 2:1 molar ratio) improve conversion but require careful quenching .
- Catalyst Selection : Palladium complexes with bulky ligands (e.g., xantphos) enhance regioselectivity in cross-coupling steps .
- Temperature Control : Reactions at 80–85°C balance reactivity and decomposition risks .
Q. How do structural modifications impact biological activity in derivatives?
- Case Study : Trifluoromethyl or pyrimidinyl substituents on the phenyl ring (e.g., in Example 405) enhance binding affinity to target receptors, as shown in patent data .
- SAR Insights : Dimethylamino groups improve solubility, while pyrrolidinyl moieties influence stereochemical interactions in enzyme binding pockets .
Q. What strategies address discrepancies in reported biological activities?
- Meta-Analysis : Compare substituent effects across patent examples (e.g., trifluoromethyl vs. methoxy groups) to identify activity trends .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and validate experimental IC50 values .
Methodological Guidelines
Q. How to design a stability study for this compound under varying pH conditions?
Q. What purification techniques are optimal for scale-up synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
